molecular formula C12H14BrNO B7509994 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide

Cat. No.: B7509994
M. Wt: 268.15 g/mol
InChI Key: KZAKHFRNFKXROW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N,N-dimethylcyclopropanecarboxamide is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further connected to a carboxamide group

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide typically involves the reaction of 4-bromobenzyl chloride with N,N-dimethylcyclopropanecarboxamide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

1-(4-Bromophenyl)-N,N-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxamide group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

    Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products, depending on the reaction conditions and the nature of the nucleophile involved.

Scientific Research Applications

1-(4-Bromophenyl)-N,N-dimethylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine: The compound’s structural features make it a candidate for drug discovery and development.

    Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Bromophenyl)-N,N-dimethylcyclopropanecarboxamide can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-N,N-dimethylacetamide: This compound has a similar structure but lacks the cyclopropane ring. It may exhibit different reactivity and biological activity due to the absence of the strained ring system.

    1-(4-Bromophenyl)-N,N-dimethylcyclopropanecarboxylate: This ester derivative has a similar structure but with an ester group instead of a carboxamide group. It may have different solubility and stability properties.

    1-(4-Bromophenyl)-N,N-dimethylcyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and importance of this compound in scientific research.

Properties

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-14(2)11(15)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAKHFRNFKXROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(4-Bromophenyl)cyclopropanecarboxylic acid (247, 1.00 g, 4.15 mmol) was dissolved in 10 mL DMF and 90 mL dioxane. To it were added dimethylamine (2M in THF, 10.4 mL, 20.7 mmol) and then PyBOP (4.32 g, 8.30 mmol). The mixture was stirred at RT for 2 hours, concentrated in vacuo, diluted with 100 mL EtOAc, washed with water ×3, dried, concentrated in vacuo, and subjected to silica flash column using 0 to 3% MeOH in DCM to isolate 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide (248) in quantitative yield. It was dissolved in 100 mL dioxane. To the solution were added tert-butyl carbamate (2.91 g, 24.9 mmol), Pd2(dba)3 (760 mg, 0.83 mmol), XantPhos (1.44 g, 2.49 mmol), fine-powder cesium carbonate (8.12 g, 24.9 mmol). The mixture was degassed using N2 stream for 5 min, and stirred under N2 atmosphere at 115° C. for 2 days. It was cooled to RT, concentrated in vacuo, diluted with 200 mL EtOAc, washed with water ×3, dried, concentrated, and subjected to silica flash column to isolate tert-butyl 4-(1-(dimethylcarbamoyl)cyclopropyl)phenylcarbamate (249, 600 mg). It was treated with 20 mL commercial 4N HCl in dioxane at RT for 1.5 hour. The mixture was concentrated in vacuo to dryness to give 1-(4-aminophenyl)-N,N-dimethylcyclopropanecarboxamide (250) as HCl salt.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.32 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

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